Palmitoyl tripeptide-8
Overview
Description
Palmitoyl Tripeptide-8, also known as PPT-8, is a peptide compound derived from plants or synthesized, comprising the fatty acid palmitic acid and the tripeptide-8 . It consists of arginine, histidine, and phenylalanine and is characterized as a multifunctional neuropeptide .
Synthesis Analysis
This compound is a synthetic peptide often incorporated into skincare cosmetics . It is synthesized by combining the fatty acid palmitic acid with tripeptide-8 . The peptide part of the molecule acts like a messenger, instructing skin cells to produce more collagen and elastin .Molecular Structure Analysis
The molecular formula of this compound is C37H61N9O4, and its molecular weight is 695.94 .Chemical Reactions Analysis
This compound has been shown to inhibit IL-8 production in UVB-irradiated keratinocytes and in IL-1 stimulated fibroblasts . It also reduces the adverse consequences triggered by substance P release, leading to a decrease in the release of inflammatory cytokines (IL-1, IL-8, TNF-α), alleviating vasodilation, preventing and reducing external stimuli irritation, relieving symptoms such as itching, stinging, erythema, and edema, maintaining the normal sensitivity threshold of the skin, and promoting overall skin health .Scientific Research Applications
Cosmetic Applications and Skin Improvement
- Skin Conditioning and Safety : Palmitoyl Tripeptide-8, along with other peptides like Tripeptide-1 and Hexapeptide-12, primarily functions as skin conditioning agents in cosmetics. They are used in concentrations typically less than 10 ppm and have been found safe for cosmetic use (Johnson et al., 2018).
- Anti-Wrinkle and Anti-Aging Effects : Studies have shown that this compound can stimulate collagen production and fibroblast proliferation. This compound has demonstrated promising results in reducing skin wrinkles and improving skin elasticity, indicating its effectiveness as an anti-aging agent (배순민 et al., 2010).
Palmitoylation in Peptides
- Palmitoylation Process and Effects : Palmitoylation, the process of adding a palmitoyl group to peptides, has been studied for its effects on peptide structure and function. For instance, the S, S-dipalmitoylation of specific peptides has been found to substantially increase their alpha-helix content in certain environments, affecting their biological activities (Yousefi-Salakdeh et al., 1999).
Pharmaceutical and Medical Research
- Antimicrobial Activities : this compound encapsulated in ethosome vesicles has shown higher antimicrobial activities compared to traditional preservatives like methyl paraben. This suggests its potential use in antimicrobial applications, especially in cosmetic formulations (Yeon-Jung Lee et al., 2014).
- Drug Delivery Systems : Supramolecular and biocompatible hydrogels have been developed for topical applications, incorporating Palmitoyl Tripeptide-5. Such hydrogels demonstrate the potential of palmitoyl tripeptides in drug delivery systems, although the transdermal permeation of Palmitoyl Tripeptide-5 was found to be minimal (Seyedeh Rojin Shariati Pour et al., 2023).
Cosmetics for Sensitive Skin
- Usage in Sensitive Skin Products : this compound is utilized in cosmetics specifically designed for sensitive skin. Its inclusion in such products highlights its role as an active ingredient that interacts with skin cells via multiple mechanisms (Resende et al., 2021).
Mechanism of Action
Target of Action
Palmitoyl Tripeptide-8, also known as PPT-8, primarily targets the melanocortin 1 receptor (MC1-R) . This receptor plays a crucial role in modulating inflammatory responses in the skin .
Mode of Action
The mode of action of this compound involves its interaction with MC1-R. It acts as a highly selective competitive inhibitor of MC1-R, effectively inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R . This interaction results in a reduction in the release of inflammatory cytokines .
Biochemical Pathways
This compound affects the inflammatory cascade reaction within keratinocytes. It binds with MC1-R to reduce the release of the inflammatory cytokine IL-8 induced by UVB radiation . Additionally, it inhibits IL-8 production induced by IL-1α, indicating its capability to suppress early stages of the inflammatory cascade reaction .
Result of Action
The result of this compound’s action is a decrease in the release of inflammatory cytokines (IL-1, IL-8, TNF-α), which leads to the alleviation of vasodilation, prevention and reduction of external stimuli irritation, and relief of symptoms such as itching, stinging, erythema, and edema . It helps maintain the normal sensitivity threshold of the skin and promotes overall skin health .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to harmful UV radiations can alter the skin protein structure, leading to the formation of dark spots, wrinkles, and fine lines on the skin . This compound is known to reduce irritation caused by exposure to UV rays . It also reduces immune reactions due to internal or mechanical stress , balancing the skin under excessive pressure .
Future Directions
The skin benefits offered by Palmitoyl Tripeptide-8 are vast, making it a valuable resource in the beauty and skincare industry . It enhances the appearance and touch of your skin by encouraging the synthesis of essential skin proteins . This leads to a smoother skin texture and improved complexion, minimizing the appearance of fine lines and wrinkles for a youthful glow . Future research may focus on further exploring its benefits and potential applications in skincare.
Biochemical Analysis
Biochemical Properties
Palmitoyl Tripeptide-8 interacts with the melanocortin 1 receptor (MC1-R) to modulate inflammatory responses in the skin . By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, it effectively reduces the release of inflammatory cytokines . These peptides have the ability to penetrate the epidermis and reach the dermis, where they regulate skin proteins .
Cellular Effects
This compound’s biological functions are significant, particularly in keratinocytes, where it binds with MC1-R to reduce the release of the inflammatory cytokine IL-8 induced by UVB radiation . Additionally, within keratinocytes, it inhibits IL-8 production induced by IL-1α, indicating its capability to suppress early stages of the inflammatory cascade reaction .
Molecular Mechanism
The anti-allergy and soothing mechanism of this compound involves its interaction with the melanocortin 1 receptor (MC1-R) and the modulation of inflammatory responses in the skin . Within the skin, certain endogenous neuropeptides possess natural anti-inflammatory activity and play vital roles in inflammatory reactions and immune regulation . By acting as a highly selective competitive inhibitor of MC1-R, this compound effectively inhibits the binding of α-MSH to MC1-R, thus exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
This compound may be useful to prevent and soothe irritated skin and restore a normal skin sensitivity threshold . To document the effects of this compound on neurogenic inflammation in the skin, additional experiments were conducted using skin explants exposed to SP .
Metabolic Pathways
The attachment of palmitoyl groups alters the membrane affinity of the substrate protein changing its subcellular localization, stability, and protein-protein interactions . This lipid modification is readily reversible; a feature of protein palmitoylation that allows for rapid regulation of the function of many cellular proteins .
Subcellular Localization
The subcellular localization of mutated PPT1 has been shown to vary, depending on the cell type and on the type of mutation
Properties
IUPAC Name |
N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUVOTYPRYBNG-QAXCHELISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N9O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936544-53-5 | |
Record name | Palmitoyl tripeptide-8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYL TRIPEPTIDE-8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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